molecular formula C10H9FN2OS B14030169 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine

5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine

Katalognummer: B14030169
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: YXLMUDHYSOOGNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2-fluoro-3-methoxyphenyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-3-methoxyaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Fluoro-3-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluoro and methoxy groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Eigenschaften

Molekularformel

C10H9FN2OS

Molekulargewicht

224.26 g/mol

IUPAC-Name

5-(2-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2OS/c1-14-7-4-2-3-6(9(7)11)8-5-13-10(12)15-8/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

YXLMUDHYSOOGNO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1F)C2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.